Ethyl 2-{[(2,5-dimethylthiophen-3-yl)sulfanyl]methyl}benzoate
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Overview
Description
Ethyl 2-{[(2,5-dimethylthiophen-3-yl)sulfanyl]methyl}benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a benzoate ester linked to a thiophene ring, which is a sulfur-containing heterocycle. The presence of the thiophene ring imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(2,5-dimethylthiophen-3-yl)sulfanyl]methyl}benzoate typically involves the esterification of 2-{[(2,5-dimethylthiophen-3-yl)sulfanyl]methyl}benzoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(2,5-dimethylthiophen-3-yl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Substituted benzoate esters.
Scientific Research Applications
Ethyl 2-{[(2,5-dimethylthiophen-3-yl)sulfanyl]methyl}benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-{[(2,5-dimethylthiophen-3-yl)sulfanyl]methyl}benzoate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Lacks the thiophene ring, making it less versatile in chemical reactions.
Methyl 2-{[(2,5-dimethylthiophen-3-yl)sulfanyl]methyl}benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to the presence of both the benzoate ester and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
62688-07-7 |
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Molecular Formula |
C16H18O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
ethyl 2-[(2,5-dimethylthiophen-3-yl)sulfanylmethyl]benzoate |
InChI |
InChI=1S/C16H18O2S2/c1-4-18-16(17)14-8-6-5-7-13(14)10-19-15-9-11(2)20-12(15)3/h5-9H,4,10H2,1-3H3 |
InChI Key |
RDRVSNONSIYENE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1CSC2=C(SC(=C2)C)C |
Origin of Product |
United States |
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